molecular formula C21H18N2O4S B2579802 4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-38-0

4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2579802
CAS No.: 922137-38-0
M. Wt: 394.45
InChI Key: OITDPCOGPFIKCA-UHFFFAOYSA-N
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Description

4-Ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold is characterized by a fused benzoxazepine ring system with a sulfonamide group at the 2-position and an ethyl-substituted benzene ring at the 4-position of the sulfonamide moiety.

Properties

IUPAC Name

4-ethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-2-14-7-10-16(11-8-14)28(25,26)23-15-9-12-19-17(13-15)21(24)22-18-5-3-4-6-20(18)27-19/h3-13,23H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDPCOGPFIKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction forms the dibenzo[b,f][1,4]oxazepine core, which is then further functionalized to introduce the sulfonamide and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties .

Scientific Research Applications

4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a selective inhibitor of the dopamine D2 receptor, which plays a crucial role in modulating neurotransmission in the brain. By binding to this receptor, the compound can influence various neurological processes, potentially leading to therapeutic effects in conditions like schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Core Scaffolds

The compound shares structural homology with several analogs, differing in substituents, heteroatoms, or ring systems. Key comparisons include:

Compound Name Core Scaffold Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Dibenzo[b,f][1,4]oxazepine 4-Ethylbenzenesulfonamide C₂₁H₁₈N₂O₄S 418.45 (calculated)
4-Fluoro-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzo[b,f][1,4]oxazepine 4-Fluorobenzenesulfonamide, 10-methyl C₂₀H₁₅FN₂O₄S 398.41
N-(4-Methoxybenzyl)-11-oxo-10-propyl-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-Propyl, 4-methoxybenzyl carboxamide C₂₅H₂₅N₂O₄S 449.55
10-Ethyl-N-(4-fluorobenzyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(R)-oxide Dibenzo[b,f][1,4]thiazepine 10-Ethyl, 4-fluorobenzyl carboxamide C₂₃H₂₀FN₂O₃S 432.48

Key Observations :

  • Substituent Effects : Ethyl (target compound) vs. methyl/fluoro/methoxy groups (analogs) influence hydrophobicity and steric bulk, impacting solubility and target affinity. For example, the 4-fluoro substituent in enhances lipophilicity compared to the ethyl group in the target compound.
Pharmacological and Physicochemical Properties

Comparative pharmacological data for selected analogs are summarized below:

Compound Receptor Target Affinity (IC₅₀) Solubility (µg/mL) LogP
Target Compound Not explicitly reported N/A Estimated ≤10 (low) ~3.5 (predicted)
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-thiazepine-8-carboxamide 5-oxide D₂ Dopamine Receptor 42 nM 15 3.8
N-(4-Methoxybenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide D₂ Dopamine Receptor 68 nM 20 3.2
4-Fluoro-N-(10-methyl-11-oxo-oxazepin-2-yl)benzenesulfonamide Unknown N/A ≤5 3.9

Key Findings :

  • Receptor Selectivity: Thiazepine derivatives (e.g., ) exhibit nanomolar affinity for D₂ dopamine receptors, suggesting the oxazepine/thiazepine core is critical for receptor engagement. The target compound’s benzenesulfonamide group may modulate selectivity through steric or electronic effects.
  • Solubility Challenges : Low solubility (<10 µg/mL) is common across analogs due to high hydrophobicity (LogP >3.5). Methoxy or carboxamide substituents (e.g., ) marginally improve solubility via hydrogen bonding.

Biological Activity

4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound that belongs to a class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C20H22N2O3S
  • Molecular Weight : 370.47 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group which is known for its diverse pharmacological properties.

The biological activity of this compound primarily involves:

  • Inhibition of Oxidative Phosphorylation (OXPHOS) : Similar to other compounds in its class, this compound has been shown to inhibit mitochondrial respiration by targeting Complex I of the electron transport chain. This action leads to decreased ATP production and increased reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Dopamine Receptor Modulation : Some derivatives of dibenzo[b,f][1,4]oxazepines have been reported to selectively inhibit dopamine D2 receptors, suggesting potential applications in treating neuropsychiatric disorders .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against pancreatic cancer cell lines (e.g., MIA PaCa-2) with an IC50 value in the low micromolar range (approximately 0.58 μM). The compound's efficacy was enhanced when cells were cultured in galactose medium, which relies on OXPHOS for ATP production .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest:

  • Tumor Growth Inhibition : In murine models of pancreatic cancer, administration of the compound resulted in notable tumor growth inhibition without significant toxicity observed at therapeutic doses .

Case Study 1: Pancreatic Cancer Treatment

A recent study explored the use of this compound as a novel treatment for pancreatic cancer. The study highlighted:

ParameterValue
IC50 (MIA PaCa-2)0.58 μM
Tumor Volume Reduction45% after 3 weeks
Side EffectsMinimal (fatigue and mild nausea)

This case study indicates promising therapeutic potential in targeting OXPHOS-dependent tumors.

Case Study 2: Neurological Disorders

Another investigation assessed the impact of related compounds on dopamine receptor activity. Results indicated that modifications to the dibenzo[b,f][1,4]oxazepine structure could enhance selectivity for D2 receptors:

CompoundD2 Receptor Binding Affinity (Ki)
Original Compound50 nM
Modified Compound15 nM

These findings suggest potential applications in treating schizophrenia or Parkinson's disease.

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